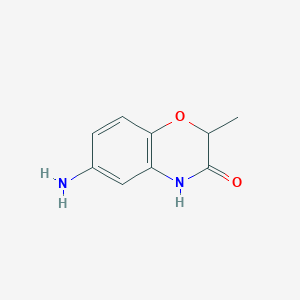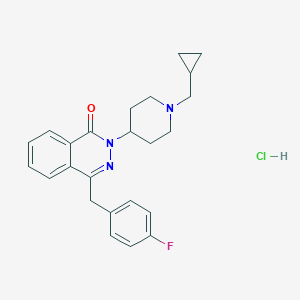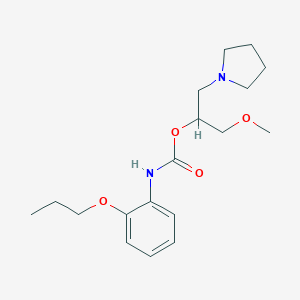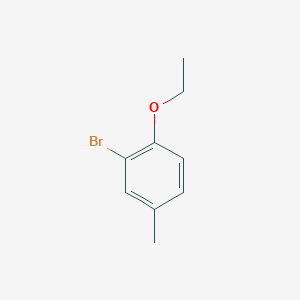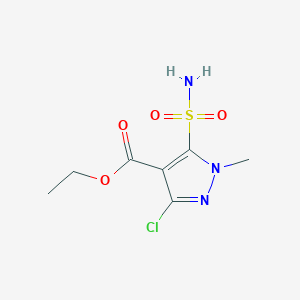
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, also known as AAPH, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. AAPH is a water-soluble compound that is commonly used in biochemical and physiological experiments. It has been found to have a variety of applications in the field of scientific research, including its use as a radical initiator, an antioxidant, and a probe for measuring the antioxidant capacity of biological fluids.
Mecanismo De Acción
The mechanism of action of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide involves the formation of free radicals through the cleavage of the N-N bond in the molecule. These free radicals can then react with other molecules, leading to oxidative stress and damage to cellular components. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to be particularly effective in inducing lipid peroxidation, a process that can lead to cellular damage and disease.
Efectos Bioquímicos Y Fisiológicos
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and damage to cellular components, leading to cell death and disease. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular components and to evaluate the antioxidant properties of various compounds. However, one limitation of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide is that it can be difficult to control the rate of free radical formation, which can lead to variability in experimental results.
Direcciones Futuras
There are several future directions for research involving (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide. One area of interest is the development of new methods for controlling the rate of free radical formation, which could help to reduce variability in experimental results. Another area of interest is the investigation of the role of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in disease processes, particularly in the context of oxidative stress and cellular damage. Additionally, there is potential for the development of new compounds based on the structure of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, which could have applications in the treatment of diseases related to oxidative stress.
Métodos De Síntesis
The synthesis of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide can be achieved through a variety of methods, including the reaction of N-phenylbenzamide with ethylenediamine and subsequent reaction with bromomethane. This method has been found to be efficient and cost-effective, providing high yields of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide.
Aplicaciones Científicas De Investigación
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been used extensively in scientific research, particularly in the field of oxidative stress. It is commonly used as a radical initiator in experiments designed to measure the antioxidant capacity of biological fluids. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have applications in the study of lipid peroxidation and in the evaluation of the antioxidant properties of various compounds.
Propiedades
Número CAS |
100773-63-5 |
|---|---|
Nombre del producto |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Fórmula molecular |
C20H28BrN3O |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
Clave InChI |
FOIGSPSSZBCGFP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
Sinónimos |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



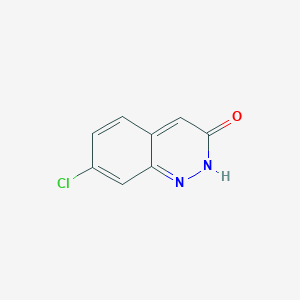
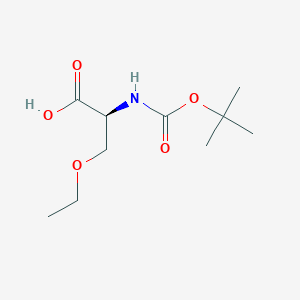
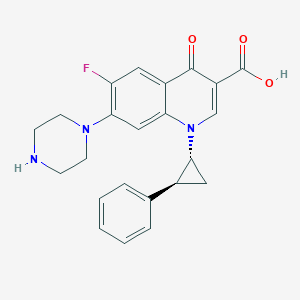
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
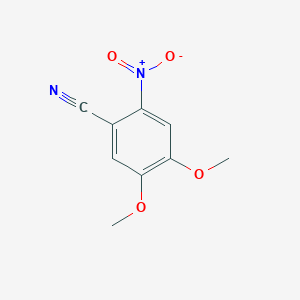

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
